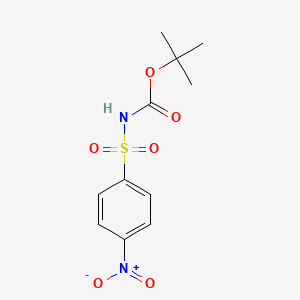

N-Boc-4-nitrobenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

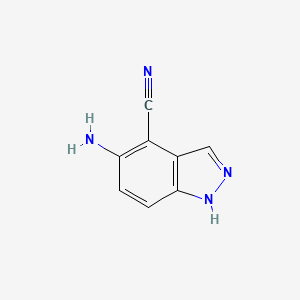

The molecular formula of N-Boc-4-nitrobenzenesulfonamide is C11H14N2O6S . The molecular weight is 302.31 g/mol . The canonical SMILES string is C1=CC (=CC=C1 [N+] (=O) [O-])S (=O) (=O)N .Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .Physical And Chemical Properties Analysis

The density of this compound is 1.365±0.06 g/cm3(Predicted) . The melting point is 122-123 °C(Solv: ethanol (64-17-5)) .Scientific Research Applications

Solid-Phase Synthesis Applications

Versatile Solid-Phase Synthesis of Amines : N-Boc-4-nitrobenzenesulfonamide, as a modified o-nitrobenzene sulfonamide protective group, has been used in solid-phase synthesis. The development of a versatile amine releasing linker based on this compound, known as N-Boc-o-nitrobenzenesulfonamide (Boc-ONBS) linker, enables the elaboration of primary and secondary amines by sequential substitution of the sulfonamide moiety using the Mitsunobu reaction. This method has allowed for the preparation of a diverse array of secondary and Boc protected primary amines (Congreve et al., 2003).

Versatility in Preparing Secondary Amines

Exceptional Versatility in Amine Preparation : 2- and 4-Nitrobenzenesulfonamides, derivatives of this compound, exhibit remarkable versatility in amine preparation. They can be alkylated smoothly through the Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. This process facilitates easy deprotection via Meisenheimer complexes with thiolates at room temperature, enabling the high-yield production of secondary amines (Fukuyama et al., 1995).

Computational Study and Characterization

Synthesis and Computational Study of Sulfonamide Molecules : A new sulfonamide compound has been synthesized and studied. The structure was characterized through various techniques, and its properties were investigated using computational methods. This comprehensive study included the analysis of vibrational wave numbers, molecular electrostatic potential (MEP), average local ionization energy (ALIE) surfaces, Fukui functions, natural bond order (NBO) analysis, bond dissociation energies, and radial distribution functions (RDF) after molecular dynamics (MD) simulations. The interaction of the newly synthesized molecule with specific proteins was also examined (Murthy et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N-Boc-4-nitrobenzenesulfonamide are enzymes involved in folate metabolism . Folate is essential for the production of DNA in bacteria .

Mode of Action

this compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, it prevents the production of DNA in bacteria, thereby inhibiting their growth .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis. By acting as a competitive antagonist to PABA, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a decrease in DNA synthesis, affecting the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in DNA production . On a cellular level, this results in the inhibition of bacterial growth and multiplication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(4-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURDKBAAQRGXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)